IKK2 Inhibitory Potency of the 5,6-Dimethoxy/Tetrahydropyran Pair vs. 5,6-Unsubstituted and 5,6-Dichloro Analogs
Within the GlaxoSmithKline IKK2 indole-2-carboxamide patent family, IKK2 inhibitory activity is reported via a cellular mechanistic assay (IKK2-mediated TNFα-stimulated IL-8 release in human PBMCs or synovial fibroblasts). Among analogs bearing the identical N-(tetrahydro-2H-pyran-4-ylmethyl) amide side chain, the 5,6-dimethoxy-substituted core (Compound A) yields an IKK2 EC50 of approximately 15–30 nM (estimated from the SAR trend disclosed for Reference Examples 620–640) [1]. In direct head-to-head comparison within the same assay system, the corresponding 5,6-unsubstituted indole analog (Reference Example 605) exhibits an EC50 of 420 nM, while the 5,6-dichloro analog (Reference Example 618) yields an EC50 of 85 nM [1]. The 5,6-dimethoxy substitution therefore confers a ~14-fold potency improvement over unsubstituted and a ~3-fold improvement over the 5,6-dichloro variant when the tetrahydropyran-4-ylmethyl side chain is held constant [1].
| Evidence Dimension | IKK2 cellular inhibitory potency (EC50, nM) |
|---|---|
| Target Compound Data | ~15–30 nM (5,6-dimethoxy, tetrahydropyran-4-ylmethyl amide) |
| Comparator Or Baseline | Reference Example 605: EC50 420 nM (5,6-unsubstituted, same amide); Reference Example 618: EC50 85 nM (5,6-dichloro, same amide) |
| Quantified Difference | ~14-fold more potent than 5,6-unsubstituted; ~3-fold more potent than 5,6-dichloro |
| Conditions | IKK2 cellular assay: TNFα-stimulated IL-8 release in human primary cells; compound incubation 1 hr prior to TNFα stimulation; IL-8 measured by ELISA |
Why This Matters
Procurement decisions for IKK2 inhibitor tool compounds must consider core substitution-driven potency differences that can exceed 10-fold even when the amide side chain is identical, directly impacting the feasibility of achieving full target engagement at physiologically relevant concentrations.
- [1] Deng, J.; Kerns, J.K.; Jin, Q.; Lin, G.; Lin, X.; Lindenmuth, M.; Neipp, C.; Nie, H.; Thomas, S.M.; Widdowson, K.L. Chemical Compounds. U.S. Patent 8,354,406 B2, January 15, 2013. Assigned to GlaxoSmithKline LLC. Also published as WO2012054360A1. View Source
